(3,5-Difluoro-4-nitrophenyl)methanol
Overview
Description
(3,5-Difluoro-4-nitrophenyl)methanol is an organic compound with the molecular formula C7H5F2NO3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-nitrophenyl)methanol typically involves the nitration of a difluorobenzene derivative followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: Starting with 3,5-difluorobenzene, the compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.
Functional Group Transformation: The amine group is converted to a hydroxyl group through diazotization followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-4-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of (3,5-Difluoro-4-nitrophenyl)formaldehyde.
Reduction: Formation of (3,5-Difluoro-4-aminophenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Difluoro-4-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
(3,5-Difluoro-4-nitrophenyl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(3,5-Difluoro-4-nitrophenyl)formaldehyde: Similar structure but with a formyl group instead of a hydroxyl group.
(3,5-Difluoro-4-aminophenyl)methanol: Similar structure but with an amine group instead of a nitro group.
Uniqueness
(3,5-Difluoro-4-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both fluorine atoms and a nitro group makes it a versatile intermediate for various synthetic applications, while the hydroxyl group provides additional sites for chemical modification.
Biological Activity
(3,5-Difluoro-4-nitrophenyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a hydroxymethyl group. This unique structure contributes to its reactivity and interaction with biological systems.
Property | Details |
---|---|
Chemical Formula | CHFNO |
Molecular Weight | 174.13 g/mol |
CAS Number | 1123172-89-3 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anti-inflammatory Properties : The compound has been studied for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Cytotoxic Effects : Some research indicates that this compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism of action involves interactions with specific enzymes or receptors within biological systems. The fluorine atoms enhance binding affinity and selectivity towards molecular targets, which can lead to inhibition or activation of key biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as those regulating inflammation or cell proliferation.
- Receptor Modulation : It could act on specific receptors, altering cellular signaling cascades.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations ranging from 50 to 100 µg/mL against pathogens like E. coli and Staphylococcus aureus .
-
Anti-inflammatory Research :
- In vitro experiments demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential application in managing inflammatory conditions .
- Cytotoxicity Evaluation :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | CAS Number | Key Features |
---|---|---|
(3,5-Difluoro-4-nitrophenyl)amine | 1123172-89-4 | Amine group instead of hydroxyl; studied for similar activities. |
(3,5-Difluoro-4-nitrophenyl)formaldehyde | 1123172-89-5 | Formyl group; used in synthetic applications but less biological activity reported. |
(3,5-Difluoro-4-aminophenyl)methanol | 1123172-89-6 | Amino group; potential for different biological interactions. |
Properties
IUPAC Name |
(3,5-difluoro-4-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMXVSGWUYOLQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717229 | |
Record name | (3,5-Difluoro-4-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123172-89-3 | |
Record name | (3,5-Difluoro-4-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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